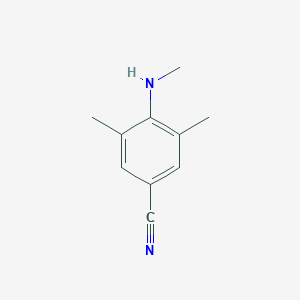

3,5-Dimethyl-4-(methylamino)benzonitrile

描述

属性

CAS 编号 |

151453-58-6 |

|---|---|

分子式 |

C10H12N2 |

分子量 |

160.22 g/mol |

IUPAC 名称 |

3,5-dimethyl-4-(methylamino)benzonitrile |

InChI |

InChI=1S/C10H12N2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,12H,1-3H3 |

InChI 键 |

ZCTOBVIKBPSRST-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1NC)C)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(methylamino)benzonitrile typically involves the reaction of 3,5-dimethylbenzonitrile with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

3,5-Dimethylbenzonitrile+Methylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of solvents like n-hexane and n-hexadecane can also be employed to optimize the reaction conditions .

化学反应分析

Types of Reactions

3,5-Dimethyl-4-(methylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of brominated derivatives.

科学研究应用

3,5-Dimethyl-4-(methylamino)benzonitrile has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

作用机制

The mechanism of action of 3,5-Dimethyl-4-(methylamino)benzonitrile involves its interaction with molecular targets through various pathways. The compound undergoes internal conversion, where the amino group in the electronic ground state is twisted relative to the benzonitrile moiety. Upon excitation, the amino group planarizes, leading to efficient internal conversion through a conical intersection .

相似化合物的比较

4-Amino-3,5-dimethylbenzonitrile

This compound lacks alkyl substitution on the amino group (-NH2), resulting in minimal steric hindrance. The planar geometry of the amino group in both S0 and S1 states suppresses IC, leading to negligible ΦIC .

3,5-Dimethyl-4-(dimethylamino)benzonitrile

The dimethylamino group (-N(CH3)2) introduces greater steric bulk, causing a more pronounced twisted geometry in S0. This enhances the driving force for planarization in S1, resulting in stronger IC efficiency compared to 3,5-dimethyl-4-(methylamino)benzonitrile .

4-(Diisopropylamino)benzonitrile (DIABN)

Its bulkier diisopropylamino group promotes a highly twisted S0 conformation, leading to distinct TICT emission in polar solvents .

Photophysical Properties

Table 1: Key Photophysical Parameters

Key Observations:

Fluorescence Quantum Yield: The methylamino derivative exhibits extremely low Φf due to dominant IC pathways. In contrast, the amino derivative (planar) shows higher Φf but lacks quantitative data .

Internal Conversion Efficiency: Steric hindrance correlates with ΦIC. The dimethylamino derivative surpasses the methylamino analog in IC efficiency, though exact values are unspecified .

Activation Energy: The methylamino derivative requires 12 kJ/mol for IC in n-hexane, reflecting the energy barrier for planarization .

Mechanistic Insights from Theoretical Studies

Quantum chemical calculations reveal that the twisted S0 geometry of this compound enables a conical intersection pathway upon planarization in S1, bypassing radiative decay . This contrasts with the planar amino derivative, which lacks such a pathway. The dimethylamino derivative’s enhanced steric effects likely lower the energy barrier for IC, though detailed computational data is absent in the provided evidence.

Solvent Effects

Studies in n-hexane and n-hexadecane highlight the role of nonpolar solvents in stabilizing the twisted S0 state of this compound.

常见问题

Basic Question

- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., para vs. meta positions) .

- 2D NMR (COSY, NOESY) : Identifies through-space correlations between methyl groups and aromatic protons .

- Isotopic Labeling : Use deuterated reagents to track reaction pathways and confirm regiochemical outcomes .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

Optimize batch processes using flow chemistry to enhance heat/mass transfer and reduce side reactions. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation . Purification via recrystallization (ethanol/water mixtures) improves scalability compared to column chromatography .

What role does this compound play in the development of antiviral agents, and how is its bioactivity assessed?

Advanced Question

The compound is a key intermediate in Pleconaril synthesis, a picornavirus inhibitor. Assess bioactivity using:

- Cellular Assays : Measure IC₅₀ values in virus-infected cell lines (e.g., HEK293T).

- Molecular Docking : Screen against viral capsid proteins (e.g., VP1 of enteroviruses) to predict binding affinity .

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .

How do steric and electronic effects of the 3,5-dimethyl groups impact the compound’s solubility and crystallinity?

Basic Question

The dimethyl groups increase hydrophobicity, reducing aqueous solubility. Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) to enhance bioavailability. Crystallinity is improved via slow evaporation from toluene, yielding monoclinic crystals suitable for XRD .

What protocols are recommended for safe handling and storage of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。